molecular formula C11H9NO3 B058117 2-Hydroxyquinolin-8-yl acetate CAS No. 15450-72-3

2-Hydroxyquinolin-8-yl acetate

Cat. No.: B058117
CAS No.: 15450-72-3
M. Wt: 203.19 g/mol
InChI Key: UTMRKCQYCLEKDL-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinolin-8-yl acetate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused benzene ring and a 2(1H)-pyridone moiety. It is known for its diverse applications in medicinal chemistry and drug discovery due to its unique structural properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinolin-8-yl acetate typically involves an O-acylation reaction. One common method is the triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and an acyl chloride, such as 4-chlorobenzoyl chloride, in acetonitrile at room temperature . This method is notable for its clean reaction profile and straightforward procedure.

Industrial Production Methods

While specific industrial production methods for 2-Oxo-1,2-dihydroquinolin-8-yl acetate are not extensively documented, the general approach involves large-scale O-acylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydroquinolin-8-yl acetate undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acyl chlorides for substitution reactions. The reactions are often carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-2,3-dione derivatives, while reduction may produce 2,3-dihydroquinolin-8-yl acetate.

Scientific Research Applications

2-Oxo-1,2-dihydroquinolin-8-yl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-Oxo-1,2-dihydroquinolin-4-yl acetate
  • 2-Oxo-1,2-dihydroquinolin-6-yl acetate
  • 2-Oxo-1,2-dihydroquinolin-7-yl acetate

Uniqueness

What sets 2-Oxo-1,2-dihydroquinolin-8-yl acetate apart from these similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly effective in inhibiting receptor tyrosine kinases, thereby enhancing its potential as an anticancer agent.

Biological Activity

2-Hydroxyquinolin-8-yl acetate (also referred to as 8-hydroxyquinoline acetate) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article discusses the biological activity of this compound based on recent research findings, case studies, and synthesized derivatives.

Overview of Biological Activities

The biological activities of this compound are largely attributed to its structural features that allow it to interact with various biological targets. The following sections detail its effects against different pathogens and its potential therapeutic applications.

Antimicrobial Activity

Research has shown that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of 8-hydroxyquinoline can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. In one study, specific derivatives showed inhibition zones comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

CompoundTarget OrganismInhibition Zone (mm)Standard (mm)
This compoundPseudomonas aeruginosa2224
This compoundKlebsiella pneumoniae2527

Anticancer Activity

The anticancer properties of this compound have been explored extensively. A family of 2-substituted 8-hydroxyquinolines was reported to exhibit promising antiproliferative effects on HeLa cervical cancer cells. These compounds induce oxidative stress and DNA damage, leading to apoptosis in cancer cells . The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa cervical cancer cellsLow micromolar rangeInduction of ROS and apoptosis

Case Studies

  • Antileishmanial Activity : A study synthesized several styrylquinoline derivatives, which included the acetylated form of this compound. These compounds were evaluated for their antileishmanial activity both in vitro and in vivo, showing significant efficacy against Leishmania species .
  • Metal Complexes : Research involving metal complexes of this compound has revealed enhanced biological activity. For example, copper(II) complexes demonstrated high cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the acetylation of 8-hydroxyquinoline. The structure-activity relationship (SAR) studies indicate that modifications at the quinoline ring can significantly influence biological activity. Substituents that enhance lipophilicity or introduce electron-withdrawing groups tend to increase antimicrobial and anticancer efficacy .

Properties

IUPAC Name

(2-oxo-1H-quinolin-8-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(13)15-9-4-2-3-8-5-6-10(14)12-11(8)9/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMRKCQYCLEKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935000
Record name 2-Hydroxyquinolin-8-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15450-72-3
Record name 8-(Acetyloxy)-2(1H)-quinolinone
Source CAS Common Chemistry
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Record name 15450-72-3
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Record name 2-Hydroxyquinolin-8-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 8-(acetyloxy)
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Synthesis routes and methods

Procedure details

Quinolin-8-ol 1-oxide (20 g, 124 mmol) in acetic anhydride (200 ml) was stirred at 90° C. for 5 hours. Then the reaction mixture was poured into water/ice mixture (1.5 L), and made neutral by addition of conc. aq. NH3. The precipitate formed was collected by filtration and washed with water. The crude product was purified by suspending in propan-2-ol and addition of petroleum ether to give 2-oxo-1,2-dihydroquinolin-8-yl acetate. 2-Oxo-1,2-dihydroquinolin-8-yl acetate was heated in conc. aq. HCl (200 ml) at 90° C. for 4 hours. The reaction mixture was poured into ice-cold water (400 ml), and the precipitate formed was collected by filtration and washed with water. Recrystallization from propan-2-ol/petroleum ether afforded the subtitle compound (14.1 g, 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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